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Compound of Interest

Compound Name: Ribocil B

Cat. No.: B560550

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Analyse des
Mechanismus, durch den Ribocil B die Expression des ribB-Gens hemmt. Ribocil B ist ein
selektiver chemischer Modulator des bakteriellen Riboflavin-Riboswitch, der als strukturell
distinktes synthetisches Mimetikum des natirlichen Liganden, Flavinmononukleotid (FMN),
fungiert.[1] Durch die Bindung an den FMN-Riboswitch unterdriickt Ribocil B die ribB-
Genexpression, was zu einer Hemmung des Bakterienwachstums fuhrt.[1][2] Dieses Dokument
fasst quantitative Daten zusammen, beschreibt wichtige experimentelle Protokolle und
visualisiert die beteiligten Signalwege und Arbeitsablaufe.

Einfuhrung in den FMN-Riboswitch und die
Riboflavin-Biosynthese

Riboswitches sind nicht-kodierende RNA-Strukturelemente, die sich typischerweise in den 5'-
untranslatierten Regionen (5'-UTR) von bakteriellen mRNAs befinden.[1][2] Sie regulieren die
Genexpression durch direkte Bindung an spezifische Metaboliten.[3] Der FMN-Riboswitch,
auch als RFN-Element bekannt, steuert die Expression von Genen, die an der Biosynthese
und dem Transport von Riboflavin (Vitamin B2) beteiligt sind, wie z. B. das ribB-Gen.[2][3]

Die Riboflavin-Biosynthese ist fur viele Bakterien Uberlebenswichtig, und da dieser
Stoffwechselweg beim Menschen nicht vorkommt, stellt er ein attraktives Ziel fur die
Entwicklung von Antibiotika dar.[4][5] Der FMN-Riboswitch funktioniert als molekularer Schalter:
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e In Abwesenheit von FMN (ON-Zustand): Die RNA faltet sich in eine Konformation, die die
Transkription und Translation des nachgeschalteten ribB-Gens ermdglicht.[2][6]

» In Anwesenheit von FMN (OFF-Zustand): Die Bindung von FMN an die Aptamer-Domane
des Riboswitch induziert eine Konformationsanderung.[2][6] Diese Anderung fuhrt zur
Bildung einer Terminator-Haarnadelstruktur, die die Transkription vorzeitig beendet, oder zur
Sequestrierung der Shine-Dalgarno-Sequenz, was die Translation blockiert und somit die
ribB-Expression abschaltet.[2][6]

Wirkmechanismus von Ribocil B

Ribocil wurde durch ein phanotypisches Screening einer Bibliothek von 57.000 synthetischen
Kleinmolekilen identifiziert.[2] Es wurde als eine Verbindung selektiert, deren antibakterielle
Wirkung durch die Zugabe von exogenem Riboflavin aufgehoben wurde.[2] Ribocil ist eine
razemische Mischung, wobei Ribocil B (das S-Enantiomer) fast die gesamte hemmende
Aktivitat auf die Riboflavin-Synthese und das Bakterienwachstum ausuibt.[2][4]

Ribocil B fungiert als hochpotentes und selektives synthetisches Mimetikum des nattrlichen
Liganden FMN, obwohl es strukturell verschieden ist.[1][2][7] Der Mechanismus der Hemmung
der ribB-Genexpression durch Ribocil B lasst sich wie folgt zusammenfassen:

o Kompetitive Bindung: Ribocil B bindet kompetitiv an die FMN-Bindungstasche in der
Aptamer-Domane des FMN-Riboswitch.[8]

o Konformationsanderung: Diese Bindung induziert eine Konformationsanderung in der RNA-
Struktur, die der durch FMN ausgel6sten "OFF"-Zustandsanderung dhnelt.[2][8]

» Repression der Genexpression: Die neue Konformation fuhrt zur Bildung einer
Sequestrierungsschleife in der Expressionsplattform.[2][6] Dies unterdriickt die ribB-
Expression durch vorzeitigen Abbruch der Transkription oder durch Blockierung der
Ribosomenbindungsstelle (Shine-Dalgarno-Sequenz), was die Translation verhindert.[2][6]

Die Folge ist eine dosisabhangige Reduktion der zellularen Konzentrationen von Riboflavin,
FMN und Flavin-Adenin-Dinukleotid (FAD), was letztendlich das Bakterienwachstum hemmt.[2]

Abbildung 1: Mechanismus der FMN-Riboswitch-Regulation und Hemmung durch Ribocil B.
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Quantitative Daten zur Wirksamkeit von Ribocil

Die Wirksamkeit von Ribocil wurde in verschiedenen Assays quantifiziert, um seine biologische
Aktivitat und Bindungsaffinitat zu bestimmen.

Tabelle 1: Biologische Aktivitat von Ribocil in E. coli

Parameter Wert (uM) Beschreibung Referenz

Effektive
Konzentration zur
50%igen Hemmung
EC50 (GFP- der GFP-
] 0.3 [2][8]
Expression) Reportergenexpres
sion, die vom FMN-
Riboswitch

gesteuert wird.

Konzentration, die
eine 50%ige
Hemmung der
0.3 Riboswitch- [8]
vermittelten ribB-

IC50 (ribB-

Genexpression)

Genexpression

bewirkt.

| IC50 (Riboflavin-Reduktion) | 0.3 | Konzentration, die zu einer 50%igen Reduktion der
Riboflavin (RF)-Spiegel in E. coli fuhrt. |[2] |

Tabelle 2: Bindungsaffinitat und Thermodynamik
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Parameter Wert Methode Beschreibung Referenz

Dissoziationsk
onstante von

. . In-vitro- Ribocil fiir die
KD (Ribocil an . . L.
13 nM Bindungsstudi  gereinigte E. [2]
Aptamer) .
en coli FMN-
Riboswitch-

Aptamer-RNA.

| AGBindung (Differenz) | 5.549 kcal/mol | MMGBSA-Analyse | Unterschied in der
Bindungsenergie zwischen dem aktiven S-Isomer (Ribocil B) und dem inaktiven R-Isomer
(Ribocil A). [[2][6] |

Detaillierte experimentelle Protokolle

Die Aufklarung des Wirkmechanismus von Ribocil B stiitzte sich auf mehrere
Schlusseltechniken. Nachfolgend finden Sie verallgemeinerte Protokolle, die auf den in der
Literatur beschriebenen Methoden basieren.

Dieser Assay misst die Fahigkeit von Ribocil, die vom FMN-Riboswitch gesteuerte
Genexpression zu hemmen.

o Konstruktion des Reporters: Klonieren Sie die 5'-UTR des E. coli ribB-Gens, die den FMN-
Riboswitch enthélt, stromaufwaérts eines Reportergens (z. B. Green Fluorescent Protein,
GFP) in einem Expressionsplasmid.

» Transformation: Transformieren Sie das Reporterplasmid in einen geeigneten E. coli-Stamm.

o Kultivierung und Behandlung: Ziichten Sie die transformierten Bakterien in einem
Minimalmedium bis zur mittleren logarithmischen Phase. Teilen Sie die Kultur auf und
behandeln Sie die Aliquots mit einer seriellen Verdinnung von Ribocil B (z. B. von 0,01 pM
bis 100 uM) sowie einer Vehikelkontrolle.

e Inkubation: Inkubieren Sie die Kulturen fir einen definierten Zeitraum (z. B. 24 Stunden) bei
37 °C.[8]
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e Messung: Messen Sie die GFP-Fluoreszenz mit einem Fluorometer und die optische Dichte
(OD600) zur Normalisierung der Zellzahl.

» Datenanalyse: Tragen Sie die normalisierte Fluoreszenz gegen die Log-Konzentration von
Ribocil B auf. Passen Sie die Daten an eine Dosis-Wirkungs-Kurve an, um den EC50-Wert
zu berechnen.

Dieser Assay quantifiziert die direkte Bindung von Ribocil an die FMN-Riboswitch-RNA.

RNA-Synthese: Synthetisieren Sie die E. coli FMN-Riboswitch-Aptamer-Domane mittels In-
vitro-Transkription. Reinigen und falten Sie die RNA durch Erhitzen und langsames Abkihlen
in einem geeigneten Puffer.

Fluoreszenztitration: Fihren Sie die Titration in einem Fluorometer durch. Fiigen Sie der
RNA-L6sung mit konstanter Konzentration schrittweise ansteigende Konzentrationen von
Ribocil B hinzu.

Messung: Messen Sie nach jeder Zugabe die intrinsische Fluoreszenz der RNA (falls
vorhanden) oder eines fluoreszenzmarkierten Liganden, der durch Ribocil verdrangt wird.
Die Bindung von Ribocil an das Aptamer fuhrt zu einer Konformationsanderung, die eine
messbare Anderung des Fluoreszenzsignals (Léschung oder Verstarkung) bewirkt.

Datenanalyse: Korrigieren Sie die Fluoreszenzdaten fur die Verdinnung. Tragen Sie die
Anderung der Fluoreszenz gegen die Konzentration von Ribocil B auf und passen Sie die
Daten an ein geeignetes Bindungsmodell (z. B. Ein-Seiten-Bindung) an, um die
Dissoziationskonstante (KD) zu bestimmen.

Diese Methode identifiziert das molekulare Ziel von Ribocil durch reverse Genetik.

o Selektion von Mutanten: Zichten Sie eine grol3e Population von E. coli (z. B. 109 Zellen) auf
Agarplatten, die eine hemmende Konzentration von Ribocil enthalten (typischerweise das 5-
bis 10-fache der minimalen Hemmkonzentration, MHK).

« |solierung und Verifizierung: Isolieren Sie Kolonien, die auf den Platten wachsen (resistente
Mutanten). Bestatigen Sie die Resistenz, indem Sie die MHK von Ribocil fir jede Mutante im
Vergleich zum Wildtyp-Stamm erneut bestimmen.
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o Genomsequenzierung: Extrahieren Sie die genomische DNA aus mehreren unabhangigen
resistenten Mutanten und dem Wildtyp-Stamm. Fihren Sie eine
Gesamtgenomsequenzierung (Whole Genome Sequencing, WGS) durch.

e Analyse: Vergleichen Sie die Genomsequenzen der Mutanten mit der des Wildtyps, um
Mutationen (Einzelnukleotid-Polymorphismen, Insertionen, Deletionen) zu identifizieren.
Mutationen, die in mehreren unabhangigen Mutanten im selben Gen oder in derselben
regulatorischen Region auftreten, deuten auf das Ziel des Wirkstoffs hin. Bei Ribocil wurden
alle kausalen Mutationen im FMN-Riboswitch vor dem ribB-Gen gefunden.[2][4]

Abbildung 2: Experimenteller Arbeitsablauf zur Aufklarung des Wirkmechanismus von Ribocil.

Schlussfolgerung

Ribocil B hemmt die ribB-Genexpression durch einen prazisen und hochselektiven
Mechanismus. Es fungiert als strukturelles Mimetikum des natirlichen Metaboliten FMN und
kapert den endogenen regulatorischen Kreislauf des FMN-Riboswitch.[2] Durch die
Stabilisierung der "OFF"-Konformation des Riboswitch unterdriickt Ribocil B effektiv die
Riboflavin-Biosynthese, was zur Hemmung des Bakterienwachstums fiihrt.[8] Die Entdeckung
und Charakterisierung von Ribocil unterstreichen das Potenzial von nicht-kodierenden RNA-
Strukturen als Zielstrukturen fiir die Entwicklung neuartiger antibakterieller Wirkstoffe.[1][9] Die
detaillierten mechanistischen Studien, einschlief3lich quantitativer Assays, Resistenzanalysen
und Strukturbiologie, liefern eine solide Grundlage fir die rationale Entwicklung weiterer,
verbesserter RNA-gerichteter Therapeutika.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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